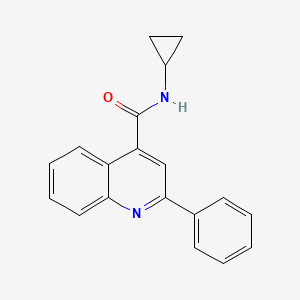

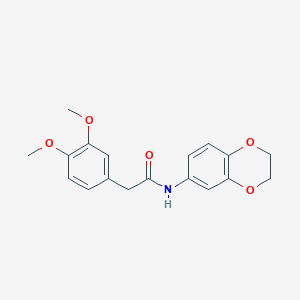

![molecular formula C20H22N4O B5564141 6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5564141.png)

6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves complex chemical processes, including palladium-catalyzed cascade reactions and selective C-acylation. For instance, a novel synthesis method through palladium-catalyzed CO insertion and C-H bond activation has been developed for creating hybrid structures of indenone and imidazo[1,2-a]pyridine from 2-(2-bromophenyl)imidazo[1,2-a]pyridines (Zhang, Fan, & Zhang, 2016). Additionally, selective C-acylation of 2-aminoimidazo[1,2-a]pyridine at C-3 has been utilized to synthesize a new family of azaheterocycle-fused [1,3]diazepines, highlighting the versatility of these synthesis strategies (Masurier et al., 2012).

Molecular Structure Analysis

Imidazo[1,2-a]pyridine derivatives exhibit a wide range of molecular structures, as demonstrated through various synthetic approaches. The incorporation of different substituents and functional groups leads to diverse molecular architectures, which are critical for the compound's chemical behavior and properties. Studies have shown the synthesis and characterization of such derivatives, providing insights into their structural features through spectroscopic methods like FTIR, NMR, and mass spectrometry (Ulloora, Adhikari, & Shabaraya, 2013).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives are known for their reactivity and the ability to undergo a variety of chemical reactions, including carbonylation and nucleophilic addition processes. For instance, an efficient copper-catalyzed cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes has been reported, which opens new routes to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives, a common motif in natural products and pharmaceuticals (Lei et al., 2016).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by their molecular structure. Crystal structure analysis, for example, provides valuable information on the arrangement of molecules in the solid state and how modifications in the molecular structure can affect physical properties (Dhanalakshmi et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity towards different reagents, stability under various conditions, and their potential as intermediates in the synthesis of more complex molecules, have been extensively studied. The ability of imidazo[1,2-a]pyridine derivatives to act as ligands for metal-catalyzed reactions or as key intermediates in multicomponent reactions highlights their chemical versatility (Cao et al., 2014).

Aplicaciones Científicas De Investigación

Antiepileptic and Anticonvulsant Properties

A study by Ulloora et al. (2013) explored the synthesis of imidazo[1,2-a]pyridines with active pharmacophores as potential anticonvulsant agents. Their research demonstrated that certain derivatives exhibited activity comparable to the standard drug diazepam, highlighting their potential in treating convulsive disorders (Ulloora, Adhikari, & Shabaraya, 2013).

Chemical Synthesis and Biological Activity

Research by Masurier et al. (2012) focused on the synthesis of a new family of azaheterocycle-fused [1,3]diazepines, emphasizing the selective C-acylation of 2-aminoimidazo[1,2-a]pyridine. This study underscores the versatility of imidazo[1,2-a]pyridine derivatives in creating compounds with potential therapeutic applications (Masurier, Aruta, Gaumet, Denoyelle, Moreau, Lisowski, Martínez, & Maillard, 2012).

Inhibition of Carbon Steel Corrosion

Kubba and Al-Joborry (2020) investigated a derivative of imidazo[1,2-a]pyridine as a corrosion inhibitor for carbon steel in saline solution. Their findings suggest the compound's effectiveness in protecting steel surfaces, which could have implications in industrial applications (Kubba & Al-Joborry, 2020).

Anticholinesterase Activity

A study by Kwong et al. (2019) synthesized a series of imidazo[1,2-a]pyridine-based derivatives to evaluate their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. This research highlights the therapeutic potential of these compounds in treating diseases like Alzheimer's (Kwong, Chidan Kumar, Mah, Mah, Chia, Quah, Lim, & Chandraju, 2019).

Mecanismo De Acción

While the specific mechanism of action for “6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine” is not mentioned in the search results, it’s worth noting that imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Direcciones Futuras

Propiedades

IUPAC Name |

imidazo[1,2-a]pyridin-6-yl-[4-(2-methylphenyl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-16-5-2-3-6-18(16)22-10-4-11-23(14-13-22)20(25)17-7-8-19-21-9-12-24(19)15-17/h2-3,5-9,12,15H,4,10-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGYMFAOEKUNGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCCN(CC2)C(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-oxazol-5-yl)benzoyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5564087.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5564095.png)

![5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide](/img/structure/B5564107.png)

![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N,3,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564122.png)

![3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid](/img/structure/B5564131.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B5564140.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B5564147.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide](/img/structure/B5564153.png)

![N-[cyclopropyl(4-methoxyphenyl)methyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5564159.png)